molecular formula C20H12ClF6NO3S B3028133 GPR120 agonist 4x CAS No. 1628448-77-0

GPR120 agonist 4x

Cat. No. B3028133
CAS RN: 1628448-77-0
M. Wt: 495.8 g/mol
InChI Key: PSUHZRYVUSVFCF-UHFFFAOYSA-N
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Description

GPR120 agonist 4x is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for future research. In We will also discuss future directions for research on this compound.

Scientific Research Applications

GPR120 and Metabolic Diseases

GPR120 agonists, including 4x, have shown promise as potential treatments for metabolic diseases such as obesity, type 2 diabetes mellitus, and cardiovascular disease. They exert beneficial effects on metabolic health through various mechanisms, including regulating adiposity, gastrointestinal peptide secretion, taste preference, and glucose homeostasis (Cornall, Mathai, Hryciw, & McAinch, 2014).

GPR120 Agonist Discovery and Development

Several studies have focused on the discovery and development of GPR120 agonists. For instance, the identification of GPR120-selective agonists derived from PPARgamma agonists has provided a foundation for new therapeutic agents (Suzuki et al., 2008). The discovery of potent and selective GPR120 agonists, including 4x, has further advanced the field. These agonists have shown promise in improving glucose tolerance and insulin sensitivity in animal models (Zhang et al., 2017).

Therapeutic Applications in Diabetes

GPR120 agonists are being explored for their therapeutic potential in type 2 diabetes mellitus (T2DM). They act by enhancing insulin sensitivity, exerting anti-inflammatory effects, and improving glucose homeostasis. The development of GPR120 agonists as antidiabetic drugs is an area of active research (Carullo et al., 2021).

Novel Agonists and Therapeutic Potential

Research has led to the discovery of novel GPR120 agonists, such as spirocyclic agonists, which have shown efficacy in improving insulin resistance and other metabolic parameters in diet-induced obese (DIO) mice (Cox et al., 2017). Additionally, GPR120-selective agonists have demonstrated potential in reducing chronic inflammation and improving insulin resistance (Oh et al., 2014).

GPR120 Agonism and Drug Discovery

The field of GPR120 agonism is growing, with patents and research focusing on the discovery of new chemotypes and their application in treating various diseases, including metabolic disorders and inflammation (Formicola et al., 2015). This highlights the growing interest in GPR120 as a drug target and its potential in various therapeutic areas.

Future Directions

: Ji, G., Guo, Q., Xue, Q., Kong, R., Wang, S., Lei, K., Liu, R., & Wang, X. (2021). Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes. Molecules, 26(22), 6907. DOI: 10.3390/molecules26226907

properties

IUPAC Name

3-[4-[[3-(4-chloro-2-fluorophenyl)-5-(trifluoromethyl)-1,2-thiazol-4-yl]methoxy]-3,5-difluorophenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF6NO3S/c21-10-2-3-11(13(22)7-10)17-12(19(32-28-17)20(25,26)27)8-31-18-14(23)5-9(6-15(18)24)1-4-16(29)30/h2-3,5-7H,1,4,8H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUHZRYVUSVFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C2=NSC(=C2COC3=C(C=C(C=C3F)CCC(=O)O)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF6NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GPR120 agonist 4x

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure described in Example 1 starting following Step 5 and 6 coupling (3-(2-fluoro-4-chlorophenyl)-5-(trifluoromethyl)isothiazol-4-yl)methyl methanesulfonate and ethyl 3-(3,5-difluoro-4-hydroxyphenyl)propanoate followed by hydrolysis to afford the desired product as an off-white solid. 1H NMR (300 MHz, CD3OD) δ 7.30-7.44 (m, 3H), 6.73-6.81 (m, 2H), 5.16 (s, 2H), 2.84 (t, J=7.5 Hz, 2H), 2.58 (t, J=7.5 Hz, 2H) Mass spectrum (ESI, m/z): Calcd. for C20H12ClF6NO3S, 496.0 (M+H). found 496.0.
Name
(3-(2-fluoro-4-chlorophenyl)-5-(trifluoromethyl)isothiazol-4-yl)methyl methanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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